N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3-benzodioxole-5-carboxamide
N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3-benzodioxole-5-carboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0896579
InChI:
InChI=1S/C17H13NO6/c1-9(19)11-5-15-16(24-8-23-15)6-12(11)18-17(20)10-2-3-13-14(4-10)22-7-21-13/h2-6H,7-8H2,1H3,(H,18,20)
SMILES:
CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC4=C(C=C3)OCO4)OCO2
Molecular Formula:
C17H13NO6
Molecular Weight:
327.29 g/mol
N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3-benzodioxole-5-carboxamide
CAS No.:
Cat. No.: VC0896579
Molecular Formula: C17H13NO6
Molecular Weight: 327.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13NO6 |
|---|---|
| Molecular Weight | 327.29 g/mol |
| IUPAC Name | N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3-benzodioxole-5-carboxamide |
| Standard InChI | InChI=1S/C17H13NO6/c1-9(19)11-5-15-16(24-8-23-15)6-12(11)18-17(20)10-2-3-13-14(4-10)22-7-21-13/h2-6H,7-8H2,1H3,(H,18,20) |
| Standard InChI Key | PHZZQDWNAKFMDF-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC4=C(C=C3)OCO4)OCO2 |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC4=C(C=C3)OCO4)OCO2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator